1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid

Overview

Description

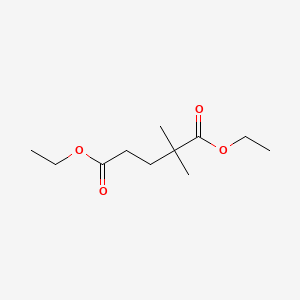

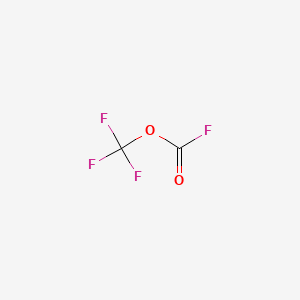

This compound is a polymer derived from 1,4-benzenedicarboxylic acid (also known as terephthalic acid), dimethyl ester, 1,4-butanediol, and hexanedioic acid . It is a dicarboxylic derivative of benzene .

Molecular Structure Analysis

The molecular structure of the monomer, 1,4-benzenedicarboxylic acid, dimethyl ester, consists of a benzene ring with two carboxylic acid ester groups attached at the 1 and 4 positions . The polymer structure would involve repeated units of this monomer linked through ester bonds with 1,4-butanediol and hexanedioic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this polymer would depend on factors such as the degree of polymerization and the specific conditions under which it was synthesized . Detailed information about these properties was not available in the search results.Scientific Research Applications

Chemical Recycling into Biodegradable Copolyesters

PBT can be chemically recycled into value-added biodegradable copolyesters such as poly(butylene adipate-co-terephthalate) (PBAT). This process involves cyclodepolymerization of postconsumer PBT to create cyclic oligo(butylene terephthalates), which can then be polymerized into PBAT .

Automotive Applications

PBT is widely used in the automotive industry for exterior components, under-hood parts, and electrical components like connectors and fuse covers due to its strength and durability .

Electrical Engineering Housings

In electrical engineering, PBT is utilized for creating housings due to its excellent insulating properties and resistance to heat and chemicals .

Household Items

PBT finds applications in household items such as showerheads or irons, where its thermal stability and mechanical properties are advantageous .

Improved Material Properties through Blending

Research has been conducted on blending PBT with thermoplastic polyurethane to improve its tensile strength, flexural strength, and impact resistance. This blend is prepared by injection molding technique and offers enhanced material properties .

Rapid Crystallization for Industrial Molding

PBT’s rapid crystallization rate compared to PET makes it preferred for industrial-scale molding. This property is particularly useful for creating complex shapes and designs in manufacturing processes .

properties

IUPAC Name |

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEFBZQXKCJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55231-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)

![4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B1618708.png)

![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)

![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)

![N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide](/img/structure/B1618717.png)

![1-Oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B1618719.png)